1-(5-fluoropentyl)-N-(quinolin-8-yl)-1H-indazole-3-carboxamide
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Overview
Description
Preparation Methods
The synthesis of 5-fluoro THJ involves the following steps:
Formation of the Indazole Core: The indazole core is synthesized by cyclization of appropriate precursors.
Introduction of the Fluoropentyl Chain: The fluoropentyl chain is introduced via nucleophilic substitution reactions.
Attachment of the Quinolinyl Amide: The final step involves the attachment of the 8-quinolinyl amide to the indazole core.
Chemical Reactions Analysis
5-fluoro THJ undergoes various chemical reactions, including:
Oxidation: The fluoropentyl chain can be oxidized to form hydroxylated or carboxylated derivatives.
Reduction: Reduction reactions can modify the quinolinyl amide moiety.
Substitution: The fluorine atom in the fluoropentyl chain can be substituted with other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions include hydroxylated, carboxylated, and substituted derivatives of 5-fluoro THJ .
Scientific Research Applications
5-fluoro THJ is primarily used in scientific research, particularly in the fields of forensic chemistry and toxicology. It serves as an analytical reference standard for the identification and quantification of synthetic cannabinoids in biological samples . Additionally, it is used in studies investigating the metabolism and pharmacokinetics of synthetic cannabinoids .
Mechanism of Action
The exact mechanism of action of 5-fluoro THJ is not fully understood. it is believed to act as an agonist at cannabinoid receptors, similar to other synthetic cannabinoids. The compound binds to cannabinoid receptors in the brain, leading to psychoactive effects . The molecular targets and pathways involved include the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2) .
Comparison with Similar Compounds
5-fluoro THJ is similar to other synthetic cannabinoids, such as:
5F-MN-018: Differing by the replacement of the 1-naphthyl amide moiety with an 8-quinolinyl amide.
THJ-018: A non-fluorinated analog of 5-fluoro THJ.
5F-AB-PINACA: Another synthetic cannabinoid with a fluoropentyl chain.
The uniqueness of 5-fluoro THJ lies in its specific structural modifications, which may result in different binding affinities and metabolic profiles compared to other synthetic cannabinoids .
Properties
Molecular Formula |
C₂₂H₂₁FN₄O |
---|---|
Molecular Weight |
376.43 |
Synonyms |
5F-THJ 018, THJ 2201 |
Origin of Product |
United States |
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